Potassium (2-chloropyrimidin-5-yl)trifluoroborate
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Overview
Description
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a chemical compound with the formula C4H2BClF3KN2 . It is used in various chemical reactions and has a molecular weight of 220.43 g/mol .
Synthesis Analysis
A general method to access pyrimidines bearing a trifluoroborate at C4 has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .Molecular Structure Analysis
The molecular structure of Potassium (2-chloropyrimidin-5-yl)trifluoroborate is represented by the formula C4H2BClF3KN2 . The molecular weight of this compound is 203.97 .Chemical Reactions Analysis
Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Scientific Research Applications
- Field : Organic Chemistry Application : Potassium (2-chloropyrimidin-5-yl)trifluoroborate is used as a substrate in various chemical reactions . Methods of Application : It can be used in:
- Metal-free synthesis of biaryls through oxidative electrocoupling reaction .
- Cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .
- Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst . Results : The outcomes of these reactions would depend on the specific conditions and reactants used. Unfortunately, the available resources do not provide quantitative data or statistical analyses for these reactions.
Safety And Hazards
Future Directions
Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .
properties
IUPAC Name |
potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMZIPHWMCSIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682507 |
Source
|
Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate | |
CAS RN |
1245906-70-0 |
Source
|
Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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